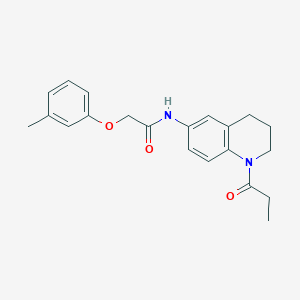
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, commonly known as PTMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PTMA belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties Research into the structural aspects of similar amide-containing isoquinoline derivatives has shown that these compounds can form crystalline salts and inclusion compounds with distinct fluorescence emissions when treated with different acids or host molecules. This property could be leveraged in developing new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activity A series of compounds related to the structure of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide have been evaluated for their antimalarial activity. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical properties correlating with increased antimalarial potency, offering insights into the design of new antimalarial agents (Werbel et al., 1986).
Antiproliferative Activities Certain derivatives of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide have demonstrated significant antiproliferative activities against various human cancer cell lines. This suggests the potential of these compounds in cancer research and therapy, particularly for targeting specific cancer types with high specificity and low toxicity to healthy cells (Chen et al., 2013).
Selective Fluorescent Sensors The development of selective fluorescent sensors based on quinoline derivatives for distinguishing metal ions highlights another research application of such compounds. This could have implications for environmental monitoring, biomedical imaging, and the development of diagnostic tools (Zhou et al., 2012).
Synthetic Methodologies Research into the synthesis of related compounds has contributed to the advancement of synthetic methodologies, providing efficient routes to a wide array of quinoline derivatives. This has implications for the pharmaceutical industry, where these methods can streamline the production of drug candidates (Wenpeng et al., 2014).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(25)23-11-5-7-16-13-17(9-10-19(16)23)22-20(24)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOMBIJMQUIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)
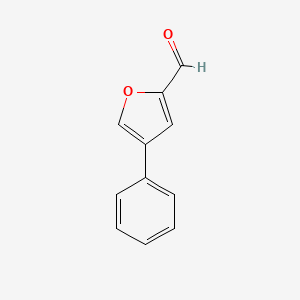
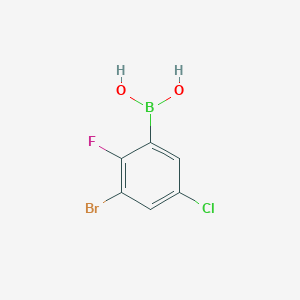
![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)
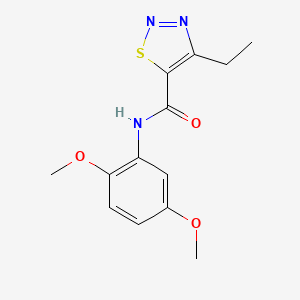


![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)

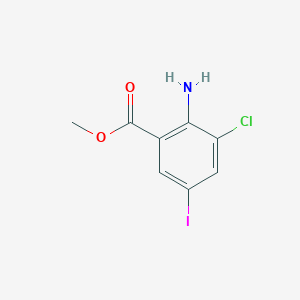
![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)